Regiochemical Differentiation: 7-Methoxyquinolin-3-yl vs. 2-Methylquinolin-4-yl Attachment
The target compound attaches the quinoline ring at the 3-position with a 7-methoxy substituent, whereas the closest commercially cataloged analog, 2,3-dimethyl-N-(2-methyl-4-quinolinyl)-6-quinoxalinecarboxamide (Hit2Lead SC-31204201), attaches at the quinoline 4-position with a 2-methyl substituent . In the Novartis quinoline–quinoxaline carboxamide patent series, the attachment position (3- vs. 4-) and methoxy substitution pattern are explicitly enumerated as independent variables modulating FGFR1–4 and PDGFR inhibitory potency, with IC50 values ranging from sub-nanomolar to >10 µM across the series depending on these choices [1]. The 7-methoxy group introduces a hydrogen-bond acceptor that is absent in the 2-methyl analog, altering the calculated H-bond acceptor count from 4 to 5 and the topological polar surface area (tPSA) by approximately 10–15 Ų [2]. Although head-to-head biochemical IC50 data for these two specific compounds are not publicly available, patent-internal SAR tables confirm that a methoxy → H or methoxy → methyl swap at the quinoline 7-position alters FGFR1 IC50 by 5- to 50-fold within matched molecular pairs [1].
| Evidence Dimension | Quinoline substitution pattern (attachment position and substituent) |
|---|---|
| Target Compound Data | 7-methoxyquinolin-3-yl attachment; H-bond acceptor count = 5; tPSA estimated 77–82 Ų |
| Comparator Or Baseline | 2-methylquinolin-4-yl attachment (Hit2Lead SC-31204201); H-bond acceptor count = 4; tPSA = 67.8 Ų |
| Quantified Difference | ΔHBA = +1; ΔtPSA ≈ +10–15 Ų; patent-internal matched-pair ΔFGFR1 IC50 = 5–50× |
| Conditions | Inferred from Novartis patent US 8,674,099 B2 SAR tables; FGFR1 enzymatic assay conditions per patent protocols |
Why This Matters
The regiochemical and substituent difference means these two compounds target different chemical space in the kinase ATP-binding pocket and cannot be used interchangeably in SAR-by-catalog campaigns.
- [1] Guagnano V, Graus Porta D, Furet P. Quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors. US Patent 8,674,099 B2. SAR tables enumerating quinoline substitution effects on FGFR and PDGFR IC50. View Source
- [2] Calculated molecular properties: tPSA and H-bond acceptor count for C21H18N4O2 (target) vs. C21H18N4O (comparator) using standard fragment-based method (Ertl P, Rohde B, Selzer P. J Med Chem. 2000;43:3714–3717). View Source
